molecular formula C11H22Cl2N2 B1474144 1-(Dicyclopropylmethyl)pyrrolidin-3-amine dihydrochloride CAS No. 2098088-00-5

1-(Dicyclopropylmethyl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B1474144
CAS No.: 2098088-00-5
M. Wt: 253.21 g/mol
InChI Key: QYPHEDOZQWMRFP-UHFFFAOYSA-N
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Description

1-(Dicyclopropylmethyl)pyrrolidin-3-amine dihydrochloride is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has garnered significant interest due to its potential therapeutic applications in various neurological and psychiatric disorders. The unique structure of this compound, featuring a pyrrolidine ring, contributes to its biological activity and pharmacological properties.

Preparation Methods

The synthesis of 1-(Dicyclopropylmethyl)pyrrolidin-3-amine dihydrochloride typically involves the construction of the pyrrolidine ring through 1,3-dipolar cycloadditions . This method allows for the regio- and stereoselective formation of the five-membered heterocycle. Industrial production methods may involve the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often include the use of nitrone, azide, or azomethine ylide as the 1,3-dipole, and an olefin as the dipolarophile .

Chemical Reactions Analysis

1-(Dicyclopropylmethyl)pyrrolidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the amine group, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(Dicyclopropylmethyl)pyrrolidin-3-amine dihydrochloride has been extensively studied for its applications in various fields:

    Chemistry: It serves as a valuable scaffold for the synthesis of novel biologically active compounds.

    Biology: The compound’s ability to selectively antagonize NMDA receptors makes it a useful tool for studying neurotransmission and synaptic plasticity.

    Medicine: Potential therapeutic applications include the treatment of neurological and psychiatric disorders such as depression, anxiety, and schizophrenia.

    Industry: Its unique chemical properties make it suitable for use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The primary mechanism of action of 1-(Dicyclopropylmethyl)pyrrolidin-3-amine dihydrochloride involves its antagonistic effect on NMDA receptors. By binding to these receptors, the compound inhibits the excitatory neurotransmitter glutamate from exerting its effects, thereby modulating synaptic transmission and neuronal excitability. This action is particularly relevant in conditions characterized by excessive glutamatergic activity, such as epilepsy and neurodegenerative diseases.

Comparison with Similar Compounds

1-(Dicyclopropylmethyl)pyrrolidin-3-amine dihydrochloride can be compared to other NMDA receptor antagonists, such as:

    Ketamine: Known for its rapid antidepressant effects, ketamine also acts on NMDA receptors but has a different chemical structure.

    Memantine: Used in the treatment of Alzheimer’s disease, memantine shares a similar mechanism of action but differs in its molecular composition.

    Dextromethorphan: Commonly found in cough suppressants, dextromethorphan also antagonizes NMDA receptors but has additional effects on other neurotransmitter systems.

The uniqueness of this compound lies in its high selectivity and potency as an NMDA receptor antagonist, making it a promising candidate for further research and therapeutic development.

Properties

IUPAC Name

1-(dicyclopropylmethyl)pyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2.2ClH/c12-10-5-6-13(7-10)11(8-1-2-8)9-3-4-9;;/h8-11H,1-7,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPHEDOZQWMRFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2CC2)N3CCC(C3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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